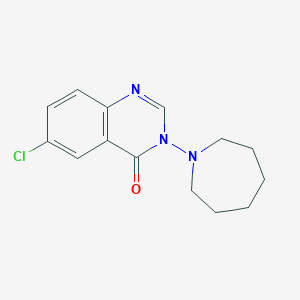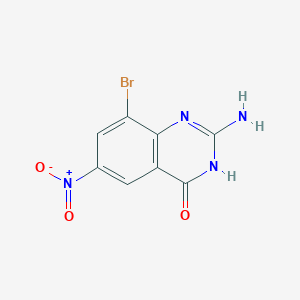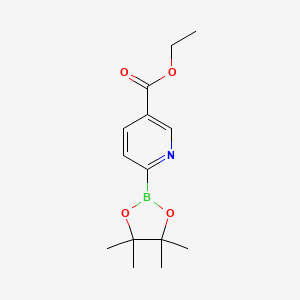![molecular formula C17H11NO3 B11843378 2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 879398-11-5](/img/structure/B11843378.png)
2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-phenyl-4H-furo3,2-cbenzopyran-4-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused furan and benzopyran ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-Amino-3-phenyl-4H-furo3,2-cbenzopyran-4-one typically involves multicomponent reactions (MCRs). One common method includes the condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. This reaction can be carried out under solvent-free conditions, making it an environmentally friendly approach . Industrial production methods often utilize similar multicomponent reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-3-phenyl-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
2-Amino-3-phenyl-4H-furo3,2-cbenzopyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-4H-furo3,2-cbenzopyran-4-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
2-Amino-3-phenyl-4H-furo3,2-cbenzopyran-4-one can be compared with other similar compounds, such as:
- 4H-furo[2,3-c]chromen-4-one
- 4H-furo[3,4-c]chromen-4-one
- 2-Phenyl-4H-1-benzopyran-4-one (Flavone)
These compounds share similar structural features but differ in their specific ring fusion patterns and substituents, which result in distinct chemical and biological properties. The uniqueness of 2-Amino-3-phenyl-4H-furo3,2-cbenzopyran-4-one lies in its specific ring fusion and the presence of an amino group, which imparts unique reactivity and biological activity.
Properties
CAS No. |
879398-11-5 |
|---|---|
Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
2-amino-3-phenylfuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C17H11NO3/c18-16-13(10-6-2-1-3-7-10)14-15(21-16)11-8-4-5-9-12(11)20-17(14)19/h1-9H,18H2 |
InChI Key |
MVWHDDBZHYTVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
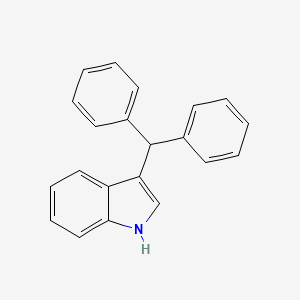
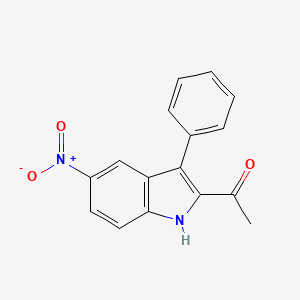



![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)
